molecular formula C17H13N3O3S B2608942 2-{[(3-nitrophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole CAS No. 551920-95-7

2-{[(3-nitrophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole

Cat. No. B2608942
CAS RN: 551920-95-7
M. Wt: 339.37
InChI Key: AYXIDLCNKLOUOR-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3-nitrophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole, or 3-NMP-5-E-POD, is a nitrogen-containing heterocyclic compound with a unique structure. It is an important intermediate for the synthesis of a variety of organic compounds and has been widely used in the fields of pharmaceuticals, agrochemicals, and materials science. In recent years, 3-NMP-5-E-POD has been studied for its potential applications in the fields of biochemistry and physiology.

Scientific Research Applications

Antibacterial and Enzyme Inhibition Potential

1,3,4-Oxadiazoles, including the one , have been investigated for their antibacterial and enzyme inhibition potential. A study revealed that derivatives of 1,3,4-oxadiazole demonstrated modest antibacterial activity against various bacterial strains. Notably, a compound with a 2-methyl-4,5-dinitrophenyl group exhibited significant activity against all considered bacterial strains and the α-glucosidase enzyme. Another compound with a 4-nitrophenyl group was identified as a potent acetylcholinesterase inhibitor, while a derivative with a phenylethyl group showed substantial urease inhibition potential (Virk et al., 2023).

Antibacterial and Anti-Enzymatic Activities

Substituted 1,3,4-oxadiazole derivatives have shown potential in therapeutic applications due to their antibacterial and anti-enzymatic activities. For example, a particular derivative was identified as a highly effective inhibitor against certain bacteria and demonstrated significant anti-enzymatic activity against the urease enzyme (Rehman et al., 2019).

Antimicrobial Properties

1,3,4-Oxadiazole derivatives have been synthesized and tested for their antibacterial activities. Some compounds have shown promising activity against microorganisms, comparable to commercially available antibiotics like gentamycin (Rahmouni & Othman, 2019).

Corrosion Inhibition

Derivatives of 1,3,4-oxadiazole have also been evaluated for their corrosion inhibition properties. Studies have indicated their effectiveness in protecting mild steel in acidic environments, which is crucial for industrial applications. These compounds form a protective layer on the metal surface, thereby inhibiting corrosion (Ammal et al., 2018).

Potential in Controlling Mild Steel Dissolution

Newly synthesized oxadiazole derivatives have been studied for controlling mild steel dissolution in corrosive environments. The inhibition efficiency of these compounds was assessed through various techniques, demonstrating their potential as protective agents against corrosion in industrial applications (Kalia et al., 2020).

properties

IUPAC Name

2-[(3-nitrophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-20(22)15-8-4-7-14(11-15)12-24-17-19-18-16(23-17)10-9-13-5-2-1-3-6-13/h1-11H,12H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXIDLCNKLOUOR-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN=C(O2)SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN=C(O2)SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-nitrobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole

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